Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-phenylthiazole-5-carboxylate: is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.30 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Scientific Research Applications
Ethyl 2-amino-4-phenylthiazole-5-carboxylate has a wide range of applications in scientific research, including:
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been suggested to act as potential inhibitors in biological assays .
Mode of Action
It’s possible that it interacts with its targets, leading to changes in their function
Biochemical Pathways
Related compounds have shown cytotoxicity towards cancer cell lines , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
Related compounds have demonstrated cytotoxic effects on cancer cell lines , suggesting potential anti-cancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-phenylthiazole-5-carboxylate can be synthesized through a multi-step process involving the reaction of ethyl 2-bromoacetate with thiourea to form this compound . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
Comparison with Similar Compounds
- Ethyl 2-aminothiazole-4-carboxylate
- Ethyl 2-aminothiazole-5-carboxylate
- Ethyl 2-methylthiazole-4-carboxylate
Comparison: Ethyl 2-amino-4-phenylthiazole-5-carboxylate is unique due to the presence of a phenyl group at the 4-position of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .
Properties
IUPAC Name |
ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMXFXOHCUEEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214643 | |
Record name | 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64399-23-1 | |
Record name | Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064399231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64399-23-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Amino-4-phenylthiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JL78BU2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Ethyl 2-amino-4-phenylthiazole-5-carboxylate?
A1: this compound is an organic compound characterized by a thiazole ring core. This structure is substituted at various positions, contributing to its specific properties. The molecule exhibits a dihedral angle of 42.41° between the phenyl and thiazole rings . This spatial arrangement influences its interactions with other molecules and contributes to its overall activity.
Q2: How does this compound interact with other molecules?
A2: The molecular structure of this compound allows it to form dimers through N—H⋯N hydrogen bonding interactions . These dimers further interact via N—H⋯O hydrogen bonds, creating a network structure . This ability to form hydrogen bonds suggests potential for interactions with biological targets, such as proteins or enzymes.
Q3: What is the research focus regarding this compound derivatives?
A3: Research on this compound derivatives, specifically carboxamides , centers around their potential as adenosine A2A receptor antagonists . This area of research explores optimizing these derivatives through hit-to-lead optimization processes to enhance their effectiveness and specificity in targeting the adenosine A2A receptor.
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